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Introduction
Hexanitrohexaazaisowurtzitane, commonly known as CL-20, is a highly energetic material

with superior detonation performance compared to traditional explosives like HMX and RDX.[1]

Its caged molecular structure and numerous nitro groups contribute to its high density,

detonation velocity, and pressure.[1] Understanding the detonation behavior of CL-20 is critical

for its application in advanced energetic formulations and for ensuring safety. Computational

modeling provides a powerful tool to investigate the complex chemical and physical processes

that occur during detonation at the molecular level. These simulations offer insights into

decomposition mechanisms, reaction kinetics, and the equation of state (EOS) of detonation

products, which are often difficult to obtain through experimental methods alone.

This document provides detailed application notes and protocols for the computational

modeling of CL-20 detonation, intended for researchers in the field of energetic materials.
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The following tables summarize key quantitative data for CL-20 and its co-crystals, derived

from both computational and experimental studies.

Table 1: Calculated Detonation Properties of Pure CL-20 and Co-crystals

Material
Density
(g/cm³)

Detonation
Velocity (m/s)

Detonation
Pressure
(GPa)

Reference

ε-CL-20 2.04 > 9100 - [2][3]

CL-20/TNT Co-

crystal
1.91

Slightly lower

than pure CL-20

Slightly lower

than pure CL-20
[4]

CL-20/HMX Co-

crystal
-

Slightly lower

than pure CL-20
- [4]

CL-20/TKX-50

Co-crystal
-

Slightly lower

than pure CL-20

Slightly lower

than pure CL-20
[4]

CL-20/DNDAP

Co-crystal
-

Between CL-20

and ANTA
- [5]

Table 2: Thermal Decomposition and Sensitivity Data
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Material
Decompositio
n Peak (°C)

Impact
Sensitivity
(H50, cm)

Friction
Sensitivity (%)

Reference

CL-20 321.5 15 100 [4]

CL-20/TNT Co-

crystal
222.6 and 250.1 28 - [4]

CL-20/HMX Co-

crystal
248.3

Increased by

28.6 cm vs CL-

20

84 [4]

CL-

20/TA/[Cu(ANQ)

2(NO3)2]

-
Reduced by 58%

vs CL-20
- [6]

Experimental Protocols for Model Validation
Computational models of CL-20 detonation are validated against experimental data. Key

experimental techniques include:

Protocol 1: Thermal Decomposition Analysis using TGA-
FTIR and DSC

Objective: To determine the thermal stability and decomposition products of CL-20.

Instrumentation:

Thermogravimetric Analyzer (TGA) coupled with a Fourier Transform Infrared

Spectrometer (FTIR).

Differential Scanning Calorimeter (DSC).

Methodology:

TGA-FTIR:

1. Place a small, precisely weighed sample (1-5 mg) of CL-20 into the TGA crucible.
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2. Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) at a constant

heating rate (e.g., 10 °C/min).

3. The TGA will record the mass loss of the sample as a function of temperature.

4. The evolved gases from the decomposition are simultaneously analyzed by the FTIR to

identify the chemical species produced.

DSC:

1. Place a small, precisely weighed sample (1-3 mg) of CL-20 into a DSC pan and seal it.

2. Heat the sample at a constant rate (e.g., 10 °C/min) alongside an empty reference pan.

3. The DSC measures the heat flow to or from the sample relative to the reference,

identifying exothermic or endothermic transitions such as melting and decomposition.[4]

Data Analysis: The TGA curve provides information on the decomposition temperatures and

stages. The FTIR spectra identify the gaseous decomposition products. The DSC curve

reveals the temperatures of phase transitions and the exothermicity of the decomposition.[7]

Protocol 2: Detonation Velocity Measurement
Objective: To experimentally measure the detonation velocity of a CL-20 based explosive

formulation.

Instrumentation:

High-speed camera or streak camera.

Ionization probes or optical fibers.

A cylindrical charge of the explosive.

Methodology:

1. Prepare a cylindrical charge of the CL-20 formulation with a known density and diameter.
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2. Place ionization probes or optical fibers at precise, known distances along the length of

the charge.

3. Initiate the detonation at one end of the charge using a detonator.

4. The arrival of the detonation wave at each probe will generate a signal (an electrical pulse

for ionization probes or a light flash for optical fibers).

5. Record the time intervals between the signals from consecutive probes.

Data Analysis: The detonation velocity is calculated by dividing the known distance between

the probes by the measured time interval for the detonation wave to travel that distance.

Computational Modeling Protocols
Protocol 3: Quantum Chemistry Calculations for Initial
Decomposition

Objective: To investigate the initial unimolecular decomposition pathways and reaction

energetics of the CL-20 molecule.

Software: Gaussian, GAMESS, or other quantum chemistry packages.

Methodology:

Level of Theory: Density Functional Theory (DFT) is a common choice.[7][8] A suitable

functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), cc-pVTZ) should be

selected based on literature precedents and desired accuracy.

Geometry Optimization: Perform a geometry optimization of the ground state of the CL-20

molecule to find its minimum energy structure.

Transition State Search: Identify potential initial decomposition reactions (e.g., N-NO2

bond homolysis, ring opening).[1][9] Use a transition state search algorithm (e.g., Berny

algorithm, Synchronous Transit-Guided Quasi-Newton) to locate the transition state

structure for each proposed reaction.
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Frequency Analysis: Perform frequency calculations on the optimized ground state and

transition state structures. A true minimum will have all real frequencies, while a transition

state will have exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from

the transition state to confirm that it connects the reactant (CL-20) and the desired

products of the initial decomposition step.

Data Analysis: The energy difference between the transition state and the reactant gives the

activation energy for the reaction. The energy difference between the products and reactants

gives the reaction energy. This data helps to identify the most likely initial decomposition

pathways.

Protocol 4: Molecular Dynamics (MD) Simulations of
Detonation

Objective: To simulate the detonation process at the atomistic level, observing the chemical

reactions and evolution of thermodynamic properties.

Software: LAMMPS, GROMACS, or other MD packages.

Methodology:

Force Field: A reactive force field (e.g., ReaxFF) is essential for modeling chemical

reactions during detonation.[10][11][12] The force field parameters should be validated for

the specific energetic material. The COMPASS force field has also been used for non-

reactive simulations of CL-20 based systems.[13]

System Setup:

1. Create a simulation box containing a significant number of CL-20 molecules, arranged

in a crystal lattice corresponding to the desired polymorph (e.g., ε-CL-20).[13]

2. The size of the system should be large enough to minimize finite-size effects.

Equilibration: Equilibrate the system at a desired initial temperature and pressure using an

appropriate thermostat and barostat (e.g., Nosé-Hoover).
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Initiation of Detonation: Detonation can be initiated in several ways, including:

Hot Spot: Creating a small, high-temperature region within the simulation box.

Shock Wave: Applying a shock wave to the system by driving a piston or using a moving

window.[9][14]

Production Run: Run the simulation for a sufficient duration to observe the propagation of

the detonation wave, the formation of intermediate and final products, and the evolution of

temperature, pressure, and density.

Data Analysis:

Reaction Analysis: Track the formation and consumption of different chemical species over

time to understand the reaction network.

Thermodynamic Properties: Calculate the detonation velocity from the speed of the shock

front, and the detonation pressure from the average pressure in the detonation products

region (the Chapman-Jouguet state).

Equation of State (EOS): The relationship between pressure, volume, and temperature of

the detonation products can be extracted from the simulation data to develop or validate

an EOS model.[15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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